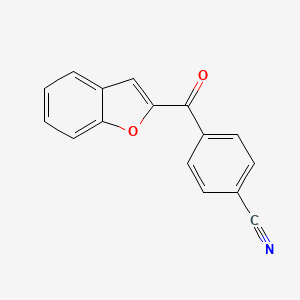![molecular formula C7H14N4OS B14308052 1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol CAS No. 112229-21-7](/img/no-structure.png)
1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol is a compound that features a unique combination of an ethylsulfanyl group, a triazole ring, and a propanol backbone
Vorbereitungsmethoden
The synthesis of 1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol typically involves multiple steps. One common synthetic route includes the reaction of 1H-1,2,4-triazole-5-amine with 1-chloro-3-(ethylsulfanyl)propan-2-ol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The hydroxyl group on the propanol backbone can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or oximes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The ethylsulfanyl group may also play a role in modulating the compound’s binding affinity and specificity. The overall effect of the compound depends on its ability to interact with and modulate specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol can be compared with similar compounds such as:
1,3-bis(1,2,4-triazol-1-yl)propane: This compound features two triazole rings and a propane backbone, making it structurally similar but with different chemical properties and applications.
1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine: This compound has an ethyl group and a triazole ring, similar to this compound, but with an ethanamine backbone instead of a propanol backbone.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential bioactivity that may not be present in other similar compounds.
Eigenschaften
| 112229-21-7 | |
Molekularformel |
C7H14N4OS |
Molekulargewicht |
202.28 g/mol |
IUPAC-Name |
1-ethylsulfanyl-3-(1H-1,2,4-triazol-5-ylamino)propan-2-ol |
InChI |
InChI=1S/C7H14N4OS/c1-2-13-4-6(12)3-8-7-9-5-10-11-7/h5-6,12H,2-4H2,1H3,(H2,8,9,10,11) |
InChI-Schlüssel |
YBVYTURKYNAVGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC(CNC1=NC=NN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


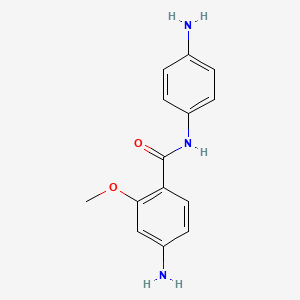
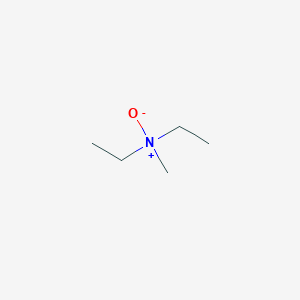
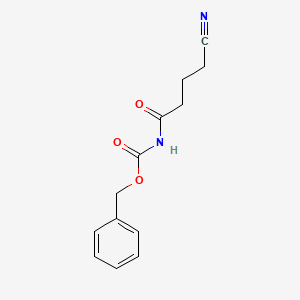
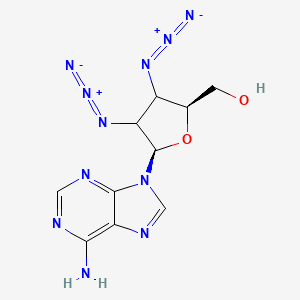
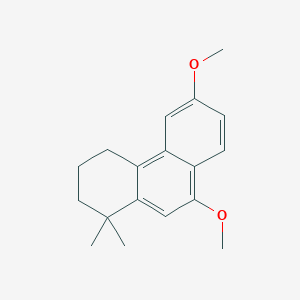
![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)
